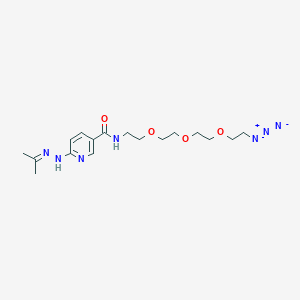

Hynic-PEG3-N3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C17H27N7O4 |

|---|---|

Molecular Weight |

393.4 g/mol |

IUPAC Name |

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C17H27N7O4/c1-14(2)22-23-16-4-3-15(13-20-16)17(25)19-5-7-26-9-11-28-12-10-27-8-6-21-24-18/h3-4,13H,5-12H2,1-2H3,(H,19,25)(H,20,23) |

InChI Key |

CQCWBZYMVINCJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCCN=[N+]=[N-])C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Hynic-PEG3-N3: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hynic-PEG3-N3 is a heterobifunctional linker molecule integral to the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its application in creating targeted therapeutics. Detailed experimental protocols for its use in bioconjugation are provided, alongside a discussion of the biological pathways targeted by ADCs constructed with this linker technology.

Introduction to this compound

This compound is a versatile chemical tool designed for the precise linkage of biomolecules. It is composed of three key functional components:

-

A Hynic (6-hydrazinonicotinamide) moiety: This group provides a reactive site for conjugation to biomolecules, often through the formation of a stable hydrazone bond with an aldehyde or ketone. In the context of radiopharmaceuticals, the Hynic group can also act as a chelator for technetium-99m (99mTc).

-

A three-unit polyethylene glycol (PEG3) spacer: This hydrophilic spacer enhances the solubility of the linker and the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.

-

An azide (N3) group: This functional group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide group readily reacts with alkyne-modified molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

This combination of functionalities makes this compound an ideal candidate for constructing complex biomolecular architectures, such as ADCs, where a cytotoxic payload is attached to a targeting antibody.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is presented below, followed by a table summarizing its key physicochemical properties.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C17H27N7O4 |

| Molecular Weight | 393.44 g/mol |

| Appearance | Light yellow solid |

| Purity | >95% |

| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO |

| Storage Conditions | Store at -20°C, protected from moisture and light |

Synthesis of this compound

-

Synthesis of a mono-protected PEG3 derivative: Starting from triethylene glycol, one hydroxyl group is protected with a suitable protecting group (e.g., tert-butyldimethylsilyl), leaving the other hydroxyl group free for modification.

-

Introduction of the azide functionality: The free hydroxyl group is converted to an azide. This can be achieved by first converting the hydroxyl group to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with sodium azide.

-

Deprotection and activation of the other terminus: The protecting group on the other end of the PEG chain is removed, and the resulting hydroxyl group is activated for conjugation to the Hynic moiety.

-

Coupling with a protected Hynic derivative: The activated PEG-azide is then coupled to a protected form of 6-hydrazinonicotinic acid.

-

Final deprotection: Any remaining protecting groups are removed to yield the final this compound product.

Purification at each step, typically by column chromatography, would be essential to ensure the high purity required for bioconjugation applications.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the construction of an Antibody-Drug Conjugate. Optimization of these protocols will be necessary for specific antibodies, payloads, and desired drug-to-antibody ratios (DAR).

General Workflow for ADC Synthesis using this compound

The overall process involves a two-stage conjugation strategy. First, the payload (drug) is modified with an alkyne handle. Separately, the antibody is modified with the this compound linker. Finally, the two components are joined via a click chemistry reaction.

Caption: General workflow for ADC synthesis.

Protocol for Antibody Modification with this compound

This protocol describes the attachment of the this compound linker to primary amines (e.g., lysine residues) on the antibody.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous DMSO

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

Adjust the concentration of the antibody to 1-5 mg/mL in the reaction buffer.

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution with gentle mixing. The optimal molar ratio should be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C.

-

Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with PBS.

-

Determine the concentration of the azide-modified antibody and the degree of labeling (number of linkers per antibody) using methods such as UV-Vis spectroscopy and mass spectrometry.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-modified antibody to an alkyne-modified payload.

Materials:

-

Azide-modified antibody

-

Alkyne-modified payload

-

Copper(II) sulfate (CuSO4)

-

A water-soluble ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)

-

A reducing agent such as sodium ascorbate

-

Reaction buffer (e.g., PBS)

Procedure:

-

Prepare stock solutions of CuSO4 (e.g., 20 mM in water), THPTA (e.g., 100 mM in water), and sodium ascorbate (e.g., 300 mM in water, freshly prepared).

-

In a microcentrifuge tube, combine the azide-modified antibody and a molar excess of the alkyne-modified payload in the reaction buffer.

-

Add the THPTA solution to the reaction mixture, followed by the CuSO4 solution. Mix gently.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction for 1-4 hours at room temperature, protected from light.

-

Purify the resulting ADC using size-exclusion chromatography (SEC) or other appropriate chromatographic methods to remove unreacted payload and other small molecules.

-

Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.

Application in Targeting Biological Pathways

The this compound linker itself is biologically inert. Its significance lies in its ability to create ADCs that can selectively target and disrupt specific biological pathways implicated in diseases like cancer. The choice of the monoclonal antibody determines the target, and the cytotoxic payload determines the mechanism of cell killing.

Example: Targeting the HER2 Pathway in Breast Cancer

The Human Epidermal Growth Factor Receptor 2 (HER2) is overexpressed in a significant portion of breast cancers and is a well-established therapeutic target. An ADC constructed with an anti-HER2 antibody (such as trastuzumab) and a potent cytotoxic payload, using the this compound linker, would function as follows:

-

Target Binding: The anti-HER2 antibody component of the ADC binds specifically to HER2 receptors on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-HER2 complex is internalized by the cell, typically via endocytosis.

-

Payload Release: Inside the cell, the ADC is trafficked to the lysosome. The linker is designed to be cleavable in the lysosomal environment (e.g., by proteases or acidic pH), releasing the cytotoxic payload.

-

Cytotoxicity: The released payload exerts its cell-killing effect. For example, if the payload is a microtubule inhibitor, it will disrupt the cell's cytoskeleton, leading to cell cycle arrest and apoptosis.

This targeted delivery mechanism increases the concentration of the cytotoxic drug at the tumor site while minimizing exposure to healthy tissues, thereby improving the therapeutic index.

Caption: Targeted delivery and mechanism of action of a HER2-targeting ADC.

Conclusion

This compound is a valuable tool in the field of bioconjugation, offering a reliable and efficient means of linking biomolecules. Its heterobifunctional nature, combined with the favorable properties of the PEG spacer, makes it particularly well-suited for the development of sophisticated therapeutics like Antibody-Drug Conjugates. A thorough understanding of its structure, properties, and the protocols for its use is essential for researchers and drug developers aiming to harness the power of targeted therapies. The continued development and application of such linker technologies will undoubtedly play a crucial role in the future of precision medicine.

Hynic-PEG3-N3: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Hynic-PEG3-N3 is a heterobifunctional linker molecule integral to the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs).[1][2][3] Its structure incorporates a terminal azide (N3) group and a protected hydrazineonicotinamide (Hynic) moiety, connected by a three-unit polyethylene glycol (PEG) spacer. This unique combination of functional groups allows for a two-step conjugation strategy, making it a versatile tool in the field of targeted therapeutics and diagnostics.

The azide group provides a reactive handle for "click chemistry," a set of rapid, specific, and high-yield chemical reactions. This compound can participate in both copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offering flexibility in conjugation strategies.[1][2] The Hynic group, once deprotected, can act as a high-affinity chelator for radiometals such as technetium-99m (⁹⁹ᵐTc) and rhenium, facilitating the development of radiolabeled antibodies and peptides for imaging and therapeutic applications. The PEG3 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.

This technical guide provides a comprehensive overview of the chemical properties, solubility, and experimental protocols related to this compound, intended to assist researchers, scientists, and drug development professionals in its effective application.

Core Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₇N₇O₄ | |

| Molecular Weight | 393.44 g/mol | |

| Appearance | Light yellow solid | |

| Purity | >95% | |

| Storage Conditions | -20°C |

Solubility

| Solvent | Qualitative Solubility | Reference |

| Dichloromethane (DCM) | Soluble | |

| Tetrahydrofuran (THF) | Soluble | |

| Acetonitrile | Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Dimethyl sulfoxide (DMSO) | Soluble |

For bioconjugation reactions, it is common practice to prepare a concentrated stock solution of the linker in an anhydrous organic solvent such as DMF or DMSO, which is then added to the aqueous reaction buffer containing the biomolecule.

Experimental Protocols

The bifunctional nature of this compound allows for its use in various bioconjugation workflows. The following sections provide detailed experimental protocols for its application in click chemistry and subsequent radiolabeling.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is highly bioorthogonal, making it suitable for conjugating this compound to biomolecules that may be sensitive to copper. This protocol describes the conjugation of this compound to a dibenzocyclooctyne (DBCO)-functionalized molecule (e.g., a protein or a cytotoxic drug).

Materials:

-

This compound

-

DBCO-functionalized molecule

-

Phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous DMSO or DMF

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10 mM.

-

Prepare a stock solution of the DBCO-functionalized molecule in an appropriate buffer (e.g., PBS). The concentration will depend on the specific molecule.

-

-

Conjugation Reaction:

-

In a reaction tube, combine the DBCO-functionalized molecule with this compound. A molar excess of 1.5 to 10 equivalents of this compound over the DBCO-molecule is recommended to ensure efficient conjugation. For antibody-small molecule conjugations, a 7.5-fold molar excess is a good starting point.

-

The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept below 20% to maintain the integrity of most biomolecules.

-

Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

-

-

Purification:

-

Purify the resulting Hynic-PEG3-conjugate using a size-exclusion chromatography (SEC) column to remove unreacted this compound and other small molecule impurities.

-

The fractions containing the purified conjugate can be identified by UV-Vis spectrophotometry or other relevant analytical methods.

-

-

Characterization:

-

Characterize the final conjugate to determine the degree of labeling (DOL) and confirm its identity and purity using techniques such as mass spectrometry (MS), HPLC, and SDS-PAGE.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient click chemistry reaction that utilizes a copper(I) catalyst. This protocol describes the conjugation of this compound to a terminal alkyne-functionalized molecule.

Materials:

-

This compound

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-stabilizing ligand

-

Phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous DMSO or DMF

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Preparation of Stock Solutions:

-

Prepare stock solutions of this compound (10 mM in DMSO or DMF), CuSO₄ (100 mM in water), THPTA or TBTA (200 mM in water), and sodium ascorbate (100 mM in water, freshly prepared).

-

Prepare the alkyne-functionalized molecule in a suitable buffer.

-

-

Complex Formation:

-

In a separate tube, mix CuSO₄ and the stabilizing ligand (THPTA or TBTA) in a 1:2 molar ratio. Allow the mixture to stand for a few minutes to form the copper(I) complex.

-

-

Conjugation Reaction:

-

In the main reaction tube, combine the alkyne-functionalized molecule with this compound (typically 1.5-10 molar excess).

-

Add the pre-formed Cu(I)/ligand complex to the reaction mixture (typically 25 equivalents relative to the azide).

-

Initiate the reaction by adding sodium ascorbate (typically 40 equivalents relative to the azide).

-

Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light.

-

-

Purification and Characterization:

-

Follow the same purification and characterization steps as described in the SPAAC protocol to isolate and verify the final conjugate.

-

Experimental Workflow Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of an antibody-drug conjugate (ADC) using this compound and the subsequent characterization of the final product.

Caption: Workflow for the synthesis and characterization of an antibody-drug conjugate (ADC) using this compound.

Caption: General workflow for the radiolabeling of a Hynic-PEG3-conjugate.

References

Hynic-PEG3-N3 in Bioconjugation: A Technical Guide to the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of targeted therapeutics and diagnostics, the role of chemical linkers is paramount. The Hynic-PEG3-N3 linker is a heterobifunctional molecule meticulously designed for the precise assembly of complex bioconjugates, such as antibody-drug conjugates (ADCs) and targeted imaging agents. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, offering detailed experimental protocols, quantitative data, and visualizations to support researchers in its effective application.

The this compound linker is comprised of three key functional components:

-

Hynic (6-hydrazinonicotinic acid): A robust chelator for the stable coordination of radiometals, most notably technetium-99m (99mTc), a workhorse in single-photon emission computed tomography (SPECT) imaging.

-

PEG3 (three-unit polyethylene glycol): A short, hydrophilic spacer that enhances the solubility of the bioconjugate, mitigates steric hindrance, and improves pharmacokinetic properties.

-

N3 (azide): A bioorthogonal functional group that enables highly specific and efficient conjugation to a payload molecule via "click chemistry," specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

This guide will elucidate the sequential and orthogonal nature of the reactions enabled by these components, providing a clear pathway for the synthesis of dual-functionalized biomolecules for a range of applications, from theranostics to targeted drug delivery.

Core Mechanism of Action

The utility of the this compound linker lies in its ability to facilitate a two-step, orthogonal bioconjugation strategy. This allows for the controlled and sequential attachment of two distinct molecular entities—typically a targeting biomolecule (e.g., an antibody) and a payload (e.g., a cytotoxic drug, a fluorescent dye, or a radiometal)—with high precision.

The general workflow involves:

-

Activation and Conjugation of the Targeting Biomolecule: The this compound linker, typically in a form activated with an N-hydroxysuccinimide (NHS) ester, is first reacted with a primary amine (e.g., the side chain of a lysine residue) on the surface of a biomolecule, such as an antibody. This reaction forms a stable amide bond, covalently attaching the linker to the antibody and introducing a terminal azide group.

-

Payload Attachment via Click Chemistry: The azide-functionalized antibody is then reacted with a payload molecule that has been pre-functionalized with an alkyne group (for CuAAC) or a strained cyclooctyne (e.g., DBCO or BCN, for SPAAC). This highly selective click reaction forms a stable triazole linkage, completing the synthesis of the antibody-payload conjugate.[]

-

Radiolabeling (if applicable): The Hynic moiety on the linker is then available for the chelation of a radiometal, such as 99mTc. This step is typically performed after the conjugation of the payload to avoid any potential interference of the radiolabeling conditions with the click chemistry reaction.

The PEG3 spacer plays a crucial role throughout this process by enhancing the aqueous solubility of the linker and the final conjugate, which is particularly important when dealing with hydrophobic payloads.[2][3] It also provides spatial separation between the biomolecule and the payload, which can help to preserve the biological activity of the antibody and allow for efficient interaction of the payload with its target.

Logical Relationship of this compound Components in Bioconjugation

Quantitative Data Presentation

The following tables summarize key quantitative parameters associated with the bioconjugation reactions involving this compound and its functional moieties. Data is compiled from studies on the individual components or closely related analogues.

Table 1: Hynic-99mTc Radiolabeling Parameters

| Parameter | Value | Reference |

| Labeling Efficiency | >95% | [4] |

| Specific Activity | 1.8 x 10^7 Ci/Mol | [4] |

| In Vitro Stability (PBS) | Stable for at least 6 hours | |

| In Vitro Stability (Serum) | >90% after 6 hours | |

| Apparent Dissociation Constant (KD) | ~27 nM (for a labeled scFv) |

Table 2: Click Chemistry Reaction Parameters (SPAAC)

| Parameter | Value | Reference |

| Second-Order Rate Constant (k2) | 3.60 M⁻¹s⁻¹ (with tetra-fluorinated aromatic azide) | |

| Reaction Time | 1-4 hours (typically) | |

| Reaction Temperature | Room Temperature or 4°C | |

| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 |

Experimental Protocols

The following protocols provide a detailed methodology for the bioconjugation of a monoclonal antibody with a payload molecule using a this compound linker, followed by radiolabeling.

Protocol 1: Antibody Modification with this compound-NHS Ester

This protocol describes the initial step of conjugating the linker to the antibody.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound-NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0

Procedure:

-

Antibody Preparation:

-

Buffer exchange the mAb into the reaction buffer to a final concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

-

-

Linker Preparation:

-

Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10 mM.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution while gently vortexing. The final concentration of DMSO in the reaction should not exceed 10% (v/v).

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Purification:

-

Remove excess, unreacted linker and exchange the buffer to a suitable buffer for the subsequent click chemistry step (e.g., PBS, pH 7.4) using a desalting column according to the manufacturer's instructions.

-

-

Characterization (Optional):

-

Determine the molar substitution ratio (MSR), i.e., the number of linkers per antibody, using MALDI-TOF mass spectrometry.

-

Experimental Workflow for Antibody Modification

Protocol 2: Payload Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the attachment of a DBCO-functionalized payload to the azide-modified antibody.

Materials:

-

Azide-functionalized antibody from Protocol 1

-

DBCO-functionalized payload molecule

-

Anhydrous DMSO

-

PBS, pH 7.4

Procedure:

-

Payload Preparation:

-

Dissolve the DBCO-functionalized payload in anhydrous DMSO to a concentration of 10 mM.

-

-

Conjugation Reaction:

-

Add a 1.5- to 3-fold molar excess of the dissolved payload to the azide-functionalized antibody solution.

-

Incubate the reaction for 4-12 hours at 4°C or 1-4 hours at room temperature.

-

-

Purification:

-

Remove excess, unreacted payload using a desalting column or size-exclusion chromatography (SEC).

-

-

Characterization:

-

Analyze the final antibody-drug conjugate by SDS-PAGE to confirm conjugation and purity.

-

Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy if the payload has a distinct absorbance.

-

Protocol 3: Radiolabeling with Technetium-99m

This protocol describes the final step of radiolabeling the Hynic-functionalized bioconjugate.

Materials:

-

Hynic-functionalized antibody-payload conjugate

-

99mTc-pertechnetate (Na[99mTcO4]) from a generator

-

Stannous chloride (SnCl2) solution (reducing agent)

-

Coligand solution (e.g., tricine)

-

Labeling buffer (e.g., 0.1 M sodium acetate, pH 5.0)

-

PD-10 desalting column

Procedure:

-

Reaction Setup:

-

In a sterile vial, combine the Hynic-functionalized antibody-payload conjugate (typically 50-100 µg) with the coligand solution.

-

-

Reduction of Technetium:

-

Add the stannous chloride solution to the vial to reduce the 99mTc-pertechnetate.

-

-

Radiolabeling:

-

Add the 99mTc-pertechnetate to the vial and incubate at room temperature for 20-30 minutes.

-

-

Quality Control:

-

Determine the radiochemical purity (RCP) by instant thin-layer chromatography (ITLC). A high RCP (>95%) is desirable.

-

-

Purification:

-

If necessary, purify the radiolabeled conjugate from unchelated 99mTc using a PD-10 desalting column.

-

Conclusion

The this compound linker offers a versatile and powerful platform for the construction of complex bioconjugates. Its heterobifunctional nature allows for a controlled, sequential conjugation strategy, enabling the precise attachment of both a payload and a chelating agent to a targeting biomolecule. The integrated PEG spacer further enhances the desirable properties of the final conjugate. By understanding the core mechanism of action and following detailed experimental protocols, researchers can effectively leverage the this compound linker to advance the development of novel targeted therapeutics and diagnostic agents.

References

- 2. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Radiopharmaceutical Labeling: A Technical Guide to the Hynic Chelator

For Researchers, Scientists, and Drug Development Professionals

In the landscape of radiopharmaceutical development, the stable incorporation of a radionuclide into a targeting biomolecule is paramount. The 6-hydrazinonicotinamide (Hynic) chelator has emerged as a cornerstone for the radiolabeling of peptides, antibodies, and other biomolecules, particularly with Technetium-99m (99mTc), the most widely used radionuclide in diagnostic nuclear medicine.[1][2] This technical guide provides an in-depth exploration of the Hynic chelator, its coordination chemistry, and its pivotal role in the design and development of novel radiopharmaceuticals.

The Hynic Chelator: A Bifunctional Bridge

Hynic serves as a bifunctional chelating agent (BFCA), a molecule designed with two distinct functional regions: one for securely binding a metallic radionuclide and another for covalent attachment to a biomolecule.[3] The hydrazine group of Hynic provides a robust coordination site for 99mTc, while the carboxylic acid moiety allows for straightforward conjugation to primary amines on biomolecules, such as the ε-amino group of lysine residues.[4]

The coordination of 99mTc by Hynic is a complex process that necessitates the inclusion of co-ligands to complete the coordination sphere of the technetium metal center.[5] This "ternary ligand system" is a key feature of Hynic chemistry and offers a unique advantage: the ability to modulate the physicochemical properties of the final radiolabeled conjugate by varying the co-ligands. Commonly used co-ligands include tricine, ethylenediaminediacetic acid (EDDA), and trisodium triphenylphosphine-3,3',3''-trisulfonate (TPPTS). The choice of co-ligand can significantly influence the stability, lipophilicity, and in vivo biodistribution of the resulting radiopharmaceutical.

Quantitative Data Summary

The following tables summarize key quantitative data for various 99mTc-Hynic labeled radiopharmaceuticals, providing a comparative overview of their performance characteristics.

Table 1: Radiolabeling Efficiency and Purity

| Radiopharmaceutical | Co-ligand(s) | Radiolabeling Conditions | Radiochemical Purity (RCP) | Specific Activity | Reference(s) |

| 99mTc-HYNIC-Duramycin | Tricine/TPPTS | 80°C, 20 min | >90% | Not Reported | |

| 99mTc-HYNIC-(Ser)3-J18 | Tricine | Not Specified | >99% | 18-38 GBq/mg | |

| 99mTc-HYNIC-(Ser)3-J18 | Tricine/EDDA | Not Specified | >99% | 43.4 GBq/mg | |

| 99mTc-HYNIC-Chlorin | Tricine/EDDA | 85°C, 15 min | >82.3% (RCY) | Not Reported | |

| 99mTc-K(HYNIC)2-RGD2 | Tricine | 100°C, 10-20 min | >95% | ~150 GBq/µmol | |

| 99mTc-HYNIC-PSMA-11 | EDDA/Tricine | 100°C, 15 min | 96.76 ± 1.38% | Not Reported |

Table 2: In Vitro Stability of 99mTc-Hynic-Nanogastrin

| Co-ligand System | Stability in PBS (>97% RCP) | Stability in Serum | Reference(s) |

| Tricine | High | Not Reported | |

| EDDA | High | Not Reported | |

| Tricine-Nicotinic Acid | High | Not Reported |

Table 3: Biodistribution of 99mTc-Hynic-PSMA-11 in Prostate Cancer Patients (%ID/g)

| Organ | Mean ± SD | Reference(s) |

| Parotid Gland | High Uptake | |

| Submandibular Gland | High Uptake | |

| Kidneys | Highest Uptake | |

| Urinary Bladder | High Uptake |

Table 4: Comparative Biodistribution of 99mTc-HYNIC-TOC and 177Lu-DOTA-TATE in Neuroendocrine Tumor Patients

| Parameter | 99mTc-HYNIC-TOC | 177Lu-DOTA-TATE | Finding | Reference(s) |

| Kidney-to-Spleen Uptake Ratio | Lower | Higher | Significant Difference | |

| Lesion-to-Spleen Uptake Ratio | Lower | Higher | Significant Difference | |

| Liver-to-Spleen Uptake Ratio | Comparable | Comparable | No Significant Difference |

Experimental Protocols

Detailed methodologies are crucial for the successful application of Hynic chemistry. The following sections provide generalized protocols for the conjugation of Hynic to biomolecules and subsequent radiolabeling with 99mTc.

Protocol for Hynic Conjugation to a Peptide

This protocol describes the conjugation of succinimidyl-Hynic (S-Hynic) to a peptide containing a primary amine.

-

Peptide Preparation: Dissolve the peptide in a suitable buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 8.0. The peptide concentration should typically be in the range of 2-5 mg/mL.

-

S-Hynic Solution: Prepare a fresh solution of S-Hynic in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the S-Hynic solution to the peptide solution. The reaction is typically carried out at room temperature for 2-4 hours or at 4°C overnight.

-

Purification: The Hynic-conjugated peptide is purified from excess reagents using size exclusion chromatography (e.g., Sephadex G-25) or reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the successful conjugation and determine the molar substitution ratio (MSR) using techniques such as mass spectrometry (MS) and UV-Vis spectrophotometry.

Protocol for 99mTc Labeling of a Hynic-Conjugated Peptide

This protocol outlines the radiolabeling of a Hynic-conjugated peptide using a tricine/TPPTS co-ligand system.

-

Kit Formulation: In a sterile vial, combine the Hynic-conjugated peptide (e.g., 10-100 µg), tricine (e.g., 10-30 mg), and TPPTS (e.g., 3-10 mg). The optimal ratio of tricine to TPPTS should be determined empirically for each new conjugate.

-

Stannous Chloride Addition: Add a freshly prepared solution of stannous chloride (SnCl2) in 0.1 M HCl. The amount of SnCl2 is critical and typically ranges from 5 to 20 µg.

-

99mTc Addition: Add the desired amount of Na[99mTcO4] eluate to the vial.

-

Incubation: Incubate the reaction mixture at 80-100°C for 10-30 minutes.

-

Quality Control: Determine the radiochemical purity (RCP) of the 99mTc-labeled peptide using instant thin-layer chromatography (ITLC) or RP-HPLC.

-

Purification (if necessary): If the RCP is below the desired level (typically >95%), the radiolabeled peptide can be purified using a C18 Sep-Pak cartridge.

Visualizing Hynic's Role: Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key processes and relationships in Hynic-based radiopharmaceutical chemistry.

Caption: Workflow for the conjugation of Hynic to a biomolecule.

Caption: General workflow for the 99mTc-labeling of a Hynic-conjugated biomolecule.

Caption: Conceptual diagram of 99mTc chelation by Hynic and co-ligands.

Conclusion

The Hynic chelator remains a vital tool in the development of 99mTc-based radiopharmaceuticals. Its reliable conjugation chemistry, coupled with the versatility afforded by the use of co-ligands, allows for the creation of a wide array of targeted imaging and therapeutic agents. A thorough understanding of the principles and protocols outlined in this guide is essential for researchers and drug development professionals seeking to harness the full potential of Hynic in their work. The continued exploration of novel co-ligand systems and Hynic derivatives promises to further enhance the performance and clinical utility of this important class of radiopharmaceuticals.

References

- 1. Coligand Effects on Solution Stability, Biodistribution and Metabolism of 99mTc-Labeled Cyclic RGDfK Tetramer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of K(HYNIC)2 as A Bifunctional Chelator for 99mTc-Labeling of Small Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Study of the Biodistribution of 99mTc-HYNIC-Lys3-Bombesin Obtained With the EDDA/Tricine and AN/Tricine as Coligands | Revista Española de Medicina Nuclear e Imagen Molecular (English Edition) [elsevier.es]

- 4. Bifunctional chelators for radiorhenium: past, present and future outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Influence of Co-Ligands on Improving Tumor Targeting of 99mTc-HYNIC Conjugated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Azide Group in Hynic-PEG3-N3: A Technical Guide to its Function and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Hynic-PEG3-N3, represents a sophisticated tool in the field of bioconjugation, particularly for the development of complex biomolecular structures like antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the pivotal role of the terminal azide (N3) group within this linker, detailing its function, application, and the broader context of the Hynic and PEG components.

Core Components of this compound

The functionality of this compound is derived from its three key components:

-

Hynic (6-hydrazinonicotinamide): This moiety provides a reactive handle for conjugation to molecules containing an aldehyde or ketone group. A common strategy involves the modification of a biomolecule, such as an antibody, with a linker like S-4FB (succinimidyl 4-formylbenzoate) to introduce an aromatic aldehyde. The Hynic group then reacts with this aldehyde to form a stable bis-aryl hydrazone bond.[1][2][3] This reaction can be catalyzed by aniline to improve efficiency, with conversions greater than 95% achievable in approximately two hours.[2]

-

PEG3 (triethylene glycol): This short polyethylene glycol chain acts as a hydrophilic spacer. The inclusion of the PEG linker enhances the water solubility of the molecule and the resulting conjugate, which is crucial for biological applications.[4] It also provides flexibility and reduces steric hindrance, ensuring that the two molecules being linked do not interfere with each other's biological activity.

-

N3 (azide): The terminal azide group is the primary focus of this guide. It is a bioorthogonal functional group, meaning it is essentially non-reactive with biological molecules and systems, ensuring highly specific conjugation reactions. Its primary role is to participate in "click chemistry."

The Azide Group and Click Chemistry

The azide group is a cornerstone of click chemistry, a set of reactions known for their high yield, specificity, and biocompatibility. The most common application of the azide group in this compound is the 1,3-dipolar cycloaddition reaction with an alkyne to form a stable triazole ring.

There are two main types of azide-alkyne cycloaddition:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prevalent form of click chemistry. The reaction between a terminal alkyne and an azide is catalyzed by a copper(I) species, leading to the formation of a 1,4-disubstituted 1,2,3-triazole. This reaction is extremely efficient, with a rate acceleration of 107 to 108 compared to the uncatalyzed reaction. It can be performed in aqueous conditions over a broad pH range (4-12) and at room temperature.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed. This reaction utilizes a strained cyclooctyne (e.g., DBCO or BCN), which reacts readily with an azide without the need for a catalyst.

The azide group's stability in aqueous environments and its selective reactivity make it an ideal functional group for the final conjugation step in a multi-step synthesis of a complex bioconjugate.

Logical Workflow for Dual Conjugation

The bifunctional nature of this compound allows for a sequential or dual conjugation strategy. For instance, a therapeutic payload (Drug) could be derivatized with an alkyne, while a targeting antibody is modified to present an aldehyde. This compound can then be used to link these two components.

Caption: A logical workflow for the synthesis of an Antibody-Drug Conjugate using this compound.

Quantitative Data on Azide-Alkyne Click Chemistry

| Azide Type | Alkyne Partner | Catalyst/Ligand | Solvent | Yield (%) | Reference |

| Benzyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate/TBTA | t-BuOH/H₂O | >95 | |

| Alkyl Azide | Propargyl Alcohol | CuSO₄/Sodium Ascorbate/THPTA | H₂O | >90 | |

| Aryl Azide | 4-Ethynyltoluene | CuI | DMF | 85-95 | |

| Sulfonyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | DMSO/H₂O | 70-90 |

Note: Yields are highly dependent on reaction conditions, including catalyst, ligand, solvent, temperature, and reaction time.

Signaling Pathway of the Azide Group in CuAAC

The copper(I)-catalyzed reaction proceeds through a distinct mechanism that ensures the specific formation of the 1,4-disubstituted triazole.

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: Representative CuAAC Conjugation

The following is a representative protocol for the conjugation of an alkyne-modified molecule to this compound via a copper-catalyzed click reaction. This protocol is based on established methods and should be optimized for specific applications.

Materials:

-

This compound

-

Alkyne-modified molecule (e.g., a fluorescent dye or drug)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving reactants if necessary

-

Deionized water

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve this compound in DMF or DMSO to a final concentration of 10 mM.

-

Dissolve the alkyne-modified molecule in a compatible solvent (e.g., DMF, DMSO, or water) to a final concentration of 10 mM.

-

Prepare a 100 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 200 mM stock solution of THPTA in deionized water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made immediately before use as it is prone to oxidation.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified molecule to PBS. The final concentration should typically be in the range of 1-5 mM.

-

Add this compound from the stock solution. A slight molar excess (e.g., 1.2 to 1.5 equivalents) relative to the alkyne-modified molecule is often used to ensure complete conversion of the alkyne.

-

Prepare the catalyst premix: In a separate tube, mix the CuSO₄ stock solution with the THPTA stock solution in a 1:2 molar ratio. Let it stand for 2-3 minutes to allow for complex formation.

-

Add the Cu(I)/THPTA complex to the reaction mixture. A typical final concentration is 1-2 mM.

-

Initiate the reaction by adding the sodium ascorbate stock solution to the reaction mixture. The final concentration of sodium ascorbate should be 4-5 times that of the copper sulfate.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or LC-MS.

-

-

Purification:

-

Once the reaction is complete, the conjugated product can be purified from excess reagents and catalyst using methods appropriate for the scale and nature of the product. Common techniques include size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis.

-

The azide group is the critical functional component of this compound that enables its participation in highly efficient and specific click chemistry reactions. This bioorthogonal reactivity, combined with the properties of the Hynic and PEG components, makes this compound a versatile and powerful tool for the construction of well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. The ability to perform this chemistry under mild, aqueous conditions further enhances its utility in the sensitive environment of biological molecules.

References

Hynic-PEG3-N3: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Heterobifunctional Linker for Advanced Antibody-Drug Conjugates

In the rapidly evolving landscape of targeted cancer therapeutics, antibody-drug conjugates (ADCs) represent a cornerstone of precision medicine. The efficacy and safety of these complex biomolecules are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. Hynic-PEG3-N3 has emerged as a versatile heterobifunctional linker, offering researchers a powerful tool for the development of next-generation ADCs. This technical guide provides a comprehensive overview of the molecular properties, experimental applications, and underlying biological mechanisms associated with this compound.

Core Molecular Data

A precise understanding of the physicochemical properties of this compound is fundamental for its effective application in ADC development. The key molecular data for this linker are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₇H₂₇N₇O₄ |

| Molecular Weight | 393.44 g/mol |

| Structure | A 3-unit polyethylene glycol (PEG) spacer |

| flanked by a hydrazinonicotinamide (Hynic) | |

| group and an azide (N₃) group. |

The Role of this compound in Antibody-Drug Conjugate (ADC) Synthesis

This compound is a heterobifunctional linker designed for the precise and stable conjugation of a cytotoxic payload to an antibody. Its two reactive moieties, the Hynic group and the azide group, allow for a two-step, controlled conjugation process.

The Hynic group can react with aldehydes or ketones, which can be introduced into the antibody through mild oxidation of its carbohydrate domains. This site-specific conjugation approach minimizes interference with the antigen-binding sites of the antibody, thereby preserving its targeting capabilities.

The azide group is a key component for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. The azide can react with an alkyne-modified cytotoxic payload via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage. This modular approach allows for the late-stage introduction of the payload, providing flexibility in the ADC design process.

The integrated PEG3 spacer enhances the solubility and pharmacokinetic properties of the resulting ADC. The hydrophilic nature of the PEG chain can help to mitigate aggregation and reduce immunogenicity of the final conjugate.

Experimental Protocols: Site-Specific Antibody Conjugation

The following protocol outlines a representative workflow for the site-specific conjugation of a cytotoxic payload to an antibody using a this compound linker. This methodology is based on established glycoengineering and click chemistry techniques.

I. Generation of Aldehyde Groups on the Antibody

-

Antibody Preparation: Prepare the monoclonal antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 5-10 mg/mL.

-

Glycan Oxidation: To generate aldehyde groups on the carbohydrate moieties of the antibody, treat the antibody solution with a mild oxidizing agent, such as sodium periodate (NaIO₄). A final concentration of 1-2 mM NaIO₄ is typically used.

-

Incubation: Incubate the reaction mixture in the dark at 4°C for 30 minutes.

-

Quenching: Stop the reaction by adding an excess of a quenching agent, such as glycerol or ethylene glycol, to a final concentration of 10-20 mM. Incubate for 10 minutes at 4°C.

-

Purification: Remove the excess reagents by buffer exchange using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

II. Conjugation of this compound to the Antibody

-

Linker Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the aldehyde-modified antibody.

-

Catalyst (Optional): To accelerate the reaction, aniline can be added as a catalyst to a final concentration of 1-10 mM.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

-

Purification: Purify the azide-functionalized antibody by size-exclusion chromatography (SEC) to remove unreacted linker and catalyst.

III. "Click" Conjugation of the Alkyne-Payload

-

Payload Preparation: Dissolve the alkyne-modified cytotoxic payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

-

Click Chemistry Reaction (SPAAC): For strain-promoted azide-alkyne cycloaddition (SPAAC), add a 3- to 10-fold molar excess of the alkyne-payload solution (containing a strained alkyne such as DBCO or BCN) to the azide-functionalized antibody. Incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours.

-

Final Purification: Purify the final antibody-drug conjugate using SEC or hydrophobic interaction chromatography (HIC) to remove any unreacted payload and other impurities.

Visualizing the Workflow and Mechanism of Action

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the experimental workflow for ADC synthesis and the subsequent mechanism of action of the ADC at the cellular level.

An In-depth Technical Guide to PEG Linkers in Antibody-Drug Conjugates

Audience: Researchers, scientists, and drug development professionals.

Abstract: Antibody-Drug Conjugates (ADCs) have emerged as a pivotal class of targeted cancer therapeutics, engineered to deliver potent cytotoxic agents directly to tumor cells. The success of an ADC is critically dependent on its three components: the monoclonal antibody, the cytotoxic payload, and the linker that connects them. Among various linker technologies, polyethylene glycol (PEG) linkers have become indispensable tools for optimizing ADC performance. This technical guide provides a comprehensive overview of the role of PEG linkers in ADC design, detailing their impact on physicochemical properties, pharmacokinetics, and therapeutic efficacy. It includes a summary of quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of this crucial technology.

Introduction: The Critical Role of the Linker in ADC Design

An Antibody-Drug Conjugate (ADC) is a complex immunoconjugate designed to leverage the specificity of a monoclonal antibody (mAb) to deliver a highly potent cytotoxic drug to antigen-expressing tumor cells.[1][] The linker is the chemical bridge between the antibody and the payload, and its design is a critical determinant of the ADC's overall therapeutic index—the balance between efficacy and toxicity.[3][4] An ideal linker must remain stable in systemic circulation to prevent premature drug release and then efficiently liberate the active payload upon internalization into the target cancer cell.[]

Many potent cytotoxic payloads are inherently hydrophobic, which can lead to ADC aggregation, poor solubility, and rapid clearance from the body, especially as the number of drug molecules per antibody—the drug-to-antibody ratio (DAR)—increases. This is where hydrophilic linkers, particularly those incorporating polyethylene glycol (PEG), play a transformative role.

Polyethylene Glycol (PEG): A Versatile Tool in Bioconjugation

Polyethylene glycol is a biocompatible, non-toxic, and highly hydrophilic polyether compound composed of repeating ethylene oxide units. Its properties, including high water solubility, lack of immunogenicity, and well-defined chemistry, make it exceptionally suitable for pharmaceutical applications. The process of covalently attaching PEG chains to a molecule, known as PEGylation, is a well-established strategy in drug development to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.

In the context of ADCs, PEG chains are not just simple spacers; they are functional components that systematically address many of the challenges associated with developing safe and effective conjugates.

Core Functions of PEG Linkers in ADCs

The incorporation of PEG moieties into the linker structure imparts several crucial advantages that enhance the overall performance of an ADC.

Enhancing Solubility and Preventing Aggregation

Many potent payloads are hydrophobic, and conjugating them to an antibody can decrease the overall solubility of the ADC, leading to aggregation. ADC aggregation can render the therapeutic ineffective and may induce an immunogenic response. PEG linkers, being highly hydrophilic, counteract this hydrophobicity. They form a hydration shell around the molecule, significantly increasing the water solubility of the entire conjugate. This prevents aggregation, improves stability, and facilitates the development of high-concentration formulations.

Improving Pharmacokinetics and the "Stealth" Effect

PEGylation profoundly improves the pharmacokinetic (PK) profile of an ADC. The flexible PEG chains create a "stealth" effect by forming a hydrophilic cloud around the conjugate. This has two primary consequences:

-

Increased Hydrodynamic Size: The PEG chain and its associated water molecules significantly increase the effective size of the ADC in solution. This larger size reduces the rate of renal clearance, thereby prolonging the ADC's circulation half-life.

-

Shielding from Immune System and RES: The protective layer shields the ADC from recognition by the immune system and uptake by the reticuloendothelial system (RES), further decreasing clearance and extending circulation time.

This extended half-life allows for greater accumulation of the ADC in tumor tissue, which can lead to enhanced anti-tumor efficacy.

Enabling Higher Drug-to-Antibody Ratios (DAR)

For many ADCs, increasing the DAR to deliver more payload to the target cell is a desirable goal. However, with conventional hydrophobic linkers, attempts to increase the DAR beyond 3-4 often fail due to aggregation and loss of solubility. By improving the hydrophilicity of the overall conjugate, PEG linkers make it possible to attach a higher number of drug molecules (e.g., DAR of 8) without compromising the ADC's physicochemical properties. This allows for the delivery of a higher concentration of the cytotoxic drug per antibody binding event, potentially enhancing therapeutic potency.

Classification of PEG Linkers

PEG linkers used in ADCs can be classified based on their architecture and their payload release mechanism.

Linker Architecture

-

Linear PEG Linkers: These are the most common type, consisting of a single, unbranched chain of ethylene glycol units. They provide a flexible, hydrophilic spacer between the antibody and the payload.

-

Branched or Multi-arm PEG Linkers: These structures have multiple PEG arms extending from a central core. This architecture is particularly effective at shielding the payload and can be used to attach multiple drug molecules to a single conjugation site, further increasing the DAR.

-

Pendant PEG Linkers: In this design, the PEG chain is incorporated as a side chain on the linker, rather than in a linear fashion. Studies have shown that a pendant configuration can be more effective at improving stability and PK profiles compared to a linear PEG of equivalent molecular weight.

Payload Release Mechanism

The linker's primary function is to release the payload inside the target cell. PEG moieties can be incorporated into both cleavable and non-cleavable linker systems.

-

Cleavable PEG Linkers: These linkers are designed to be stable in the bloodstream but are cleaved by specific triggers within the tumor microenvironment or inside the cancer cell. This allows for controlled, targeted drug release. Common cleavage mechanisms include:

-

Acid-Cleavage (e.g., Hydrazones): Exploits the lower pH of endosomes and lysosomes (~pH 5-6) compared to blood (~pH 7.4).

-

Enzyme-Cleavage (e.g., Dipeptides): Utilizes enzymes like Cathepsin B, which are overexpressed in the lysosomes of many tumor cells.

-

Reduction-Cleavage (e.g., Disulfides): Takes advantage of the higher concentration of reducing agents like glutathione inside the cell compared to the bloodstream.

-

-

Non-Cleavable PEG Linkers: These linkers do not have a specific chemical trigger for cleavage. Instead, payload release relies on the complete proteolytic degradation of the antibody backbone after the ADC is internalized and trafficked to the lysosome. The payload is ultimately released still attached to the linker and the amino acid residue (e.g., lysine) to which it was conjugated. ADCs with non-cleavable linkers, such as Trastuzumab emtansine (T-DM1), are known for their high plasma stability, which can lead to a wider therapeutic window.

The Impact of PEG Linker Length and Structure

The length of the PEG chain is a critical parameter that must be optimized for each specific ADC. The choice represents a trade-off between improving pharmacokinetics and maintaining potent cytotoxicity.

-

Longer PEG Chains (e.g., PEG12, PEG24): Generally provide greater improvements in solubility and circulation half-life. This often translates to better in vivo efficacy, especially for ADCs with hydrophobic payloads. However, very long chains can sometimes lead to a decrease in in vitro potency, potentially due to steric hindrance that affects antigen binding or payload release.

-

Shorter PEG Chains (e.g., PEG4, PEG8): Offer a balance, providing sufficient hydrophilicity to prevent aggregation without significantly compromising cytotoxic activity. Studies have shown that a PEG8 side chain can be the minimum length required to achieve optimal slower clearance, with longer chains not providing a significant further advantage in that specific parameter.

Ultimately, the optimal PEG linker length is context-dependent and must be determined empirically, considering the specific antibody, payload, and target antigen.

Data Presentation: Quantitative Analysis of PEG Linker Impact

The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEG linker length and structure on ADC properties.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK) in Rats (Data synthesized from studies on MMAE-based ADCs)

| PEG Chain Length | Clearance Rate (mL/day/kg) | Relative Change in Clearance |

| PEG2 | High | - |

| PEG4 | Moderate-High | ↓ |

| PEG8 | Low | ↓↓↓ (Optimal Threshold) |

| PEG12 | Low | ↓↓↓ |

| PEG24 | Low | ↓↓↓ |

| ** |

Table 2: Comparative Performance of ADCs with Different PEG Linker Lengths (Data synthesized from various preclinical studies and may be context-dependent)

| Property | No PEG Linker | Short PEG (e.g., PEG4) | Medium PEG (e.g., PEG8-12) | Long PEG (e.g., PEG24) | Source(s) |

| In Vitro Cytotoxicity | Highest | High | Moderate-High | Moderate | |

| Plasma Half-Life | Shortest | Longer | Long | Longest | |

| In Vivo Efficacy | Lowest | Improved | Significantly Improved | Significantly Improved | |

| Tendency to Aggregate | High | Reduced | Significantly Reduced | Significantly Reduced | |

| Tolerability | Low | Improved | Significantly Improved | Significantly Improved |

Experimental Protocols

Detailed methodologies are essential for the design and evaluation of ADCs with PEG linkers. The following are representative protocols for key experiments.

Protocol: Two-Step ADC Synthesis via Lysine Conjugation

This protocol describes the conjugation of a drug-linker construct to the surface-exposed lysine residues of an antibody.

Step 1: Synthesis of Activated Drug-Linker

-

Payload Activation: Dissolve the cytotoxic payload (1 equivalent) in an anhydrous organic solvent like Dimethylformamide (DMF).

-

Add N,N'-Disuccinimidyl carbonate (DSC) or a similar activating agent to the payload solution to form an active ester (e.g., NHS-ester).

-

Allow the reaction to proceed at room temperature for 1-2 hours.

-

Linker Conjugation: Dissolve the bifunctional PEG linker (e.g., Amino-PEGn-acid, 1.5 equivalents) in DMF and add it to the activated payload solution.

-

Let the reaction stir at room temperature overnight to form the drug-linker conjugate.

-

Purification: Monitor the reaction by LC-MS. Purify the final drug-linker construct using reverse-phase HPLC and lyophilize the pure fractions.

Step 2: Conjugation to Antibody

-

Antibody Preparation: Prepare the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4-8.0).

-

Drug-Linker Activation: Dissolve the purified drug-linker conjugate in an organic co-solvent (e.g., DMSO). Activate the terminal carboxylic acid group of the PEG linker using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) for 15-30 minutes at room temperature.

-

Conjugation Reaction: Add the activated drug-linker solution to the antibody solution, ensuring the final concentration of the organic solvent does not exceed 10% (v/v) to maintain antibody integrity.

-

Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

-

Purification of ADC: Quench the reaction and remove unconjugated drug-linker and reagents via buffer exchange using desalting columns or Tangential Flow Filtration (TFF) into a suitable storage buffer.

Protocol: ADC Characterization

-

Protein Concentration: Determine the final ADC concentration using UV-Vis spectrophotometry by measuring absorbance at 280 nm (A280).

-

Drug-to-Antibody Ratio (DAR) Determination:

-

Method: Hydrophobic Interaction Chromatography (HIC-HPLC) is the standard method.

-

Procedure: Inject the purified ADC onto a HIC column. The unconjugated antibody will elute first, followed by ADC species with increasing DAR values (DAR2, DAR4, etc.), as each conjugated drug-linker adds to the hydrophobicity.

-

Calculation: Calculate the average DAR by integrating the peak areas corresponding to each species and determining the weighted average.

-

Protocol: In Vitro Cytotoxicity Assay

-

Cell Culture: Plate target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, unconjugated payload, and a non-targeting control ADC.

-

Replace the cell culture medium with the medium containing the diluted test articles.

-

Incubation: Incubate the cells for 72-96 hours.

-

Viability Assessment: Measure cell viability using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

-

Data Analysis: Plot cell viability against drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 (the concentration that inhibits cell growth by 50%).

Protocol: In Vivo Efficacy Study in Xenograft Model

-

Model Establishment: Implant human tumor cells subcutaneously into immunocompromised mice (e.g., SCID or nude mice).

-

Allow tumors to grow to a predefined size (e.g., 100-200 mm³).

-

Group Assignment: Randomize mice into treatment groups (e.g., Vehicle control, ADC, non-targeting control ADC).

-

Dosing: Administer the test articles intravenously (IV) at specified doses and schedules.

-

Monitoring: Monitor tumor volume (measured with calipers) and body weight regularly (e.g., twice weekly).

-

Endpoint: The study is concluded when tumors in the control group reach a predefined size or at a set time point.

-

Data Analysis: Calculate Tumor Growth Inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group.

Visualizations

Diagram 1: General Mechanism of Action for an ADC

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Diagram 2: Experimental Workflow for ADC Synthesis and Characterization

Caption: Experimental workflow for ADC synthesis, purification, and characterization.

Diagram 3: Cleavable vs. Non-Cleavable Payload Release

Caption: Contrasting payload release mechanisms for cleavable and non-cleavable linkers.

Diagram 4: The "Stealth" Effect of PEG Linkers on Pharmacokinetics

Caption: How PEG linkers create a "stealth" effect to improve ADC pharmacokinetics.

Conclusion

PEG linkers are a critical and versatile component in the rational design of modern antibody-drug conjugates. By enhancing solubility, preventing aggregation, and improving pharmacokinetic properties, they enable the development of more stable, safe, and effective ADCs. The ability to modulate linker length and architecture allows for the fine-tuning of an ADC's therapeutic index. As ADC technology continues to advance, the strategic use of PEG linkers will remain a cornerstone for optimizing the next generation of these powerful targeted therapies.

References

An In-Depth Technical Guide to Hynic-PEG3-N3 for Beginners in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Hynic-PEG3-N3, a versatile heterobifunctional linker, and its applications in the field of bioconjugation, particularly for those new to click chemistry. We will delve into its structure, properties, and roles in both copper-catalyzed and strain-promoted click chemistry reactions, as well as its utility in the development of radiopharmaceuticals.

Introduction to this compound

This compound is a chemical linker designed for the covalent attachment of molecules, playing a crucial role in the creation of complex biomolecular conjugates.[1][2] Its structure is composed of three key functional components:

-

Hynic (6-hydrazinonicotinamide) Moiety: This group acts as an efficient bifunctional chelator, particularly for the radioisotope Technetium-99m (99mTc). This makes this compound a valuable tool in the development of radiolabeled molecules for imaging and therapeutic applications.[3][4]

-

PEG3 (Triethylene Glycol) Spacer: The three-unit polyethylene glycol chain is a hydrophilic spacer that enhances the solubility of the linker and the resulting conjugate in aqueous environments.[5] This property is particularly beneficial in biological applications, as it can reduce aggregation and improve the pharmacokinetic profile of the final product.

-

Azide (N3) Group: The azide group is a key reactant in "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. Specifically, the azide can react with alkyne-containing molecules through either copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

The combination of these three components in a single molecule allows for a two-step bioconjugation strategy. First, a biomolecule of interest can be modified with this compound. Subsequently, a second molecule containing a compatible functional group (an alkyne for click chemistry or a metal for chelation) can be attached.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C17H27N7O4 | |

| Molecular Weight | 393.44 g/mol | |

| Physical Form | Light yellow solid | |

| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO |

Core Concepts: An Introduction to Click Chemistry

Click chemistry refers to a set of reactions that are rapid, high-yielding, and produce minimal byproducts. These reactions are often bioorthogonal, meaning they can occur in complex biological systems without interfering with native biochemical processes. The two primary forms of click chemistry relevant to this compound are CuAAC and SPAAC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) salt. This reaction leads to the formation of a stable 1,4-disubstituted triazole ring.

Key Features of CuAAC:

-

High Reaction Rates and Yields: CuAAC reactions are typically fast and proceed to completion, often with yields exceeding 90%.

-

Biocompatibility: The reaction can be performed in aqueous buffers, making it suitable for the modification of biomolecules.

-

Requirement for a Catalyst: The necessity of a copper(I) catalyst can be a drawback in some biological applications due to the potential for cytotoxicity. However, the use of copper-chelating ligands like THPTA or TBTA can mitigate this issue.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the potential toxicity of the copper catalyst in live-cell applications, strain-promoted azide-alkyne cycloaddition was developed. SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.

Key Features of SPAAC:

-

Copper-Free: The absence of a copper catalyst makes SPAAC ideal for in vivo applications and live-cell imaging.

-

Bioorthogonality: The reaction is highly specific and does not interfere with biological functional groups.

-

Reaction Kinetics: While generally slower than CuAAC, the reaction rates of SPAAC are still sufficiently high for many bioconjugation applications.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation and radiolabeling. Optimization may be required for specific applications.

Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a DBCO-Modified Protein

This protocol describes the conjugation of this compound to a protein that has been pre-functionalized with a DBCO group.

Materials:

-

DBCO-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Desalting column (for purification)

Procedure:

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

-

Reaction Setup: Add a 5- to 10-fold molar excess of the this compound stock solution to the DBCO-modified protein solution. The final concentration of the organic solvent should be kept below 10% to maintain protein stability.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.

-

Purification: Remove the excess, unreacted this compound using a desalting column equilibrated with the desired buffer (e.g., PBS).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of this compound to a molecule containing a terminal alkyne.

Materials:

-

Alkyne-containing molecule

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

-

Reaction buffer (e.g., PBS, pH 7.0)

-

DMSO or DMF

Procedure:

-

Prepare Stock Solutions:

-

Dissolve the alkyne-containing molecule and this compound in the reaction buffer or a co-solvent like DMSO/buffer.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

-

-

Reaction Setup: In a microcentrifuge tube, combine the alkyne-containing molecule and this compound (typically in a 1:1 to 1:1.5 molar ratio).

-

Catalyst Addition: In a separate tube, premix the CuSO₄ and THPTA/TBTA solutions. Add the catalyst mixture to the reaction tube.

-

Initiation: Add the freshly prepared sodium ascorbate solution to initiate the reaction.

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by TLC, LC-MS, or NMR.

-

Purification: Once the reaction is complete, the product can be purified using standard techniques such as column chromatography or HPLC.

Protocol 3: 99mTc Radiolabeling of a this compound Conjugate

This protocol describes the radiolabeling of a biomolecule that has been conjugated with this compound.

Materials:

-

This compound-conjugated biomolecule

-

99mTc-pertechnetate (99mTcO₄⁻) in saline

-

Tricine (co-ligand)

-

Stannous chloride (SnCl₂)

-

Ammonium acetate buffer (0.5 M, pH 6)

-

Size-exclusion chromatography column (for purification)

Procedure:

-

Preparation: Dissolve the this compound-conjugated biomolecule in the ammonium acetate buffer.

-

Reaction Mixture: To the solution of the conjugated biomolecule, add the tricine solution, followed by the 99mTc-pertechnetate solution and the stannous chloride solution.

-

Incubation: Incubate the reaction mixture at room temperature for 30 minutes.

-

Quality Control: Determine the radiochemical purity of the labeled product using methods such as radio-HPLC or instant thin-layer chromatography (ITLC).

-

Purification: If necessary, purify the radiolabeled conjugate from unreacted 99mTc using a size-exclusion chromatography column.

Quantitative Data

The following tables provide representative quantitative data for click chemistry reactions involving molecules structurally similar to this compound. It is important to note that these values are illustrative and the actual kinetics and yields for this compound may vary depending on the specific reaction conditions and conjugation partners.

Table 2: Representative Reaction Yields for CuAAC with Various Azides

| Azide Substrate | Alkyne Substrate | Catalyst/Ligand | Solvent | Yield (%) | Reference |

| Benzyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | tBuOH/H₂O | 91 | |

| Azido-PEG-Biotin | Alkyne-Oligonucleotide | CuSO₄/TBTA/Sodium Ascorbate | H₂O | >95 | |

| Azido-functionalized Peptide | Alkyne-functionalized Peptide | CuSO₄/Sodium Ascorbate | DMF | >95 | |

| Phenyl Azide | 1-Octyne | CuI | CH₃CN | 98 |

Table 3: Representative Second-Order Rate Constants for SPAAC

| Cyclooctyne | Azide | Solvent | Rate Constant (M⁻¹s⁻¹) | Reference |

| DBCO | Benzyl Azide | CD₃CN | 0.32 | |

| BCN | Benzyl Azide | CD₃CN | 0.068 | |

| DIBAC | Azido-PEG-Biotin | PBS | 0.1 | |

| TCO | Benzyl Azide | CDCl₃ | 1.3 |

Table 4: Stability of 99mTc-HYNIC-Conjugates

| HYNIC-Conjugate | Co-ligand | Stability Assay | Results | Reference |

| 99mTc-HYNIC-Duramycin | Tricine/TPPTS | Human Plasma (37°C) | >95% stable after 6 hours | |

| 99mTc-HYNIC-Peptide | EDDA | Serum | High stability | |

| 99mTc-HYNIC-Trastuzumab | Tricine | Saline (24h) | Stable |

Visualizing Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for using this compound and the signaling pathways relevant to its applications in targeted therapies.

Caption: General experimental workflows for bioconjugation using this compound.

Caption: HER2 signaling pathway and the mechanism of action of a targeted ADC.

Caption: EGFR signaling and the internalization of a targeted imaging agent.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and molecular imaging. Its trifunctional nature allows for the straightforward synthesis of complex bioconjugates with enhanced solubility and the option for radiolabeling. By understanding the principles of click chemistry and the specific functionalities of the Hynic and PEG components, scientists can leverage this linker to create novel antibody-drug conjugates, targeted imaging agents, and other advanced biomolecular constructs. The protocols and data presented in this guide provide a solid foundation for beginners to start exploring the potential of this compound in their research endeavors.

References

A Technical Guide to Radiolabeling with Hynic Linkers: Core Principles and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles and applications of Hydrazine Nicotinamide (Hynic) linkers in radiolabeling. Hynic has emerged as a critical bifunctional chelating agent, particularly for labeling biomolecules with the radionuclide Technetium-99m (⁹⁹ᵐTc), which is widely utilized in diagnostic nuclear medicine due to its favorable nuclear properties.[1][2] This guide will delve into the chemistry of Hynic, the crucial role of coligands, detailed experimental protocols, and methods for quality control, presenting a valuable resource for professionals in radiopharmaceutical development.

Introduction to Hynic Linkers